Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate
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Overview
Description
Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate is a useful research compound. Its molecular formula is C12H20N4O3 and its molecular weight is 268.317. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of compounds related to Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate involves various chemical reactions. For example, the SN2 reaction between specific silyl hex-5-yn-1-yl and NaN3 in DMF at 80 °C produces a key intermediate, which then undergoes an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction. This method has been used to synthesize similar compounds with high yields (Kroņkalne, Beļaunieks, & Turks, 2022).
Potential Pharmacological Applications
Compounds in this chemical class have been investigated for their pharmacological properties. For instance, specific triazolopyridine derivatives have shown potential as cardiovascular agents, exhibiting coronary vasodilating and antihypertensive activities. These activities suggest potential therapeutic applications in cardiovascular diseases (Sato et al., 1980).
Chemical Structure and Reactivity Studies
The chemical structure and reactivity of related triazolopyridine compounds have been a subject of study, with research into their hydrogen-bonded structures and reaction behaviors. Minor changes in remote substituents can significantly affect these structures, highlighting the importance of precise chemical modifications in this class of compounds (Trilleras et al., 2008).
Antimicrobial and Antifungal Properties
Derivatives of triazolopyridines have demonstrated significant antimicrobial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, highlighting the importance of this chemical class in pharmaceutical research (Suresh, Lavanya, & Rao, 2016).
Applications in Material Science
The synthesis and study of triazolopyridines also have implications in material science. Their unique chemical properties could be leveraged in developing new materials with specific desired characteristics, such as enhanced stability or novel functional capabilities (Yanai, Obara, & Taguchi, 2008).
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the function of certain enzymes or modulate the activity of specific receptors . The compound’s interaction with its targets leads to changes in cellular processes, which can result in therapeutic effects.
Biochemical Pathways
For instance, they can interfere with the synthesis of essential biomolecules, disrupt cell signaling pathways, or modulate immune responses . The downstream effects of these actions can include the inhibition of pathogen replication, the reduction of inflammation, or the induction of cell death in cancer cells .
Result of Action
These could include the inhibition of pathogen replication, the reduction of inflammation, the induction of cell death in cancer cells, and other effects related to the compound’s potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-6-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)13-8-4-5-10-9(7-17)14-15-16(10)6-8/h8,17H,4-7H2,1-3H3,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USECTCDQHMQMSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(N=NN2C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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